molecular formula C13H26N2S2 B1585331 Pipecolyldithiocarbamic Acid Pipecolinium Salt CAS No. 7256-21-5

Pipecolyldithiocarbamic Acid Pipecolinium Salt

Cat. No.: B1585331
CAS No.: 7256-21-5
M. Wt: 274.5 g/mol
InChI Key: HIZBYGUSYOUVAB-UHFFFAOYSA-N
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Description

Pipecolyldithiocarbamic Acid Pipecolinium Salt is a chemical compound with the molecular formula C₁₃H₂₆N₂S₂ and a molecular weight of 274.49 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pipecolyldithiocarbamic Acid Pipecolinium Salt can be synthesized through the reaction of pipecolinium chloride with carbon disulfide in the presence of an amine, such as triethylamine. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a temperature of around 60-80°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves the continuous monitoring of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Pipecolyldithiocarbamic Acid Pipecolinium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in the presence of an acid catalyst.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of corresponding thiols or thioethers.

  • Substitution: Generation of various substituted pipecolinium salts.

Scientific Research Applications

Pipecolyldithiocarbamic Acid Pipecolinium Salt has diverse applications in scientific research. It is used in:

  • Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: In proteomics research to study protein interactions and modifications.

  • Medicine: As a potential therapeutic agent for cancer treatment, targeting tumor cells and promoting apoptosis.

  • Industry: In the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as a chelating agent, forming complexes with metal ions, which can influence various biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Pipecolyldithiocarbamic Acid Pipecolinium Salt is unique in its structure and reactivity compared to other similar compounds, such as:

  • Dithiocarbamic Acid Derivatives: These compounds share the dithiocarbamic acid moiety but differ in their substituents and metal complexes.

  • Pipecolinium Salts: Other pipecolinium salts may have different anions or ligands, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

2-methylpiperidine;2-methylpiperidine-1-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2.C6H13N/c1-6-4-2-3-5-8(6)7(9)10;1-6-4-2-3-5-7-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZBYGUSYOUVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.CC1CCCCN1C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282095
Record name 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7256-21-5
Record name NSC24200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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